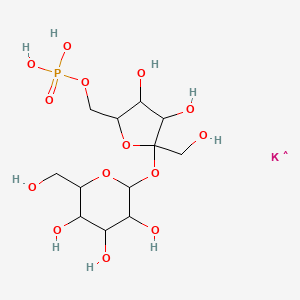

![molecular formula C8H15NO3 B1316601 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid CAS No. 5910-56-5](/img/structure/B1316601.png)

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Vue d'ensemble

Description

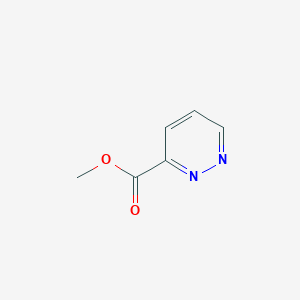

“3-[(2,2-Dimethylpropanoyl)amino]propanoic acid” is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 . It is also known as β-Alanine, N-(2,2-dimethyl-1-oxopropyl)-;3-(2,2-dimethylpropanamido)propanoic acid;N-(2,2-Dimethyl-1-oxopropyl)-beta-alanine .

Molecular Structure Analysis

The molecular structure of “3-[(2,2-Dimethylpropanoyl)amino]propanoic acid” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group) .Applications De Recherche Scientifique

1. Applications in Acidic Gases Separation Processes

Research by Blanco et al. (2017) investigates aqueous solutions of amines, including 3-dimethylamino-1-propylamine and 3-dimethylamino-1-propanol, for their potential use in acidic gases separation processes. This study provides valuable data on physical properties like density, speed of sound, viscosity, and surface tension, crucial for operations controlled by mass transfer in gas separation processes (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

2. Role in Anticancer Compound Synthesis

Rayes et al. (2020) synthesized a series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating the potential of these compounds as histone deacetylase inhibitors (HDACIs) with significant anticancer activity. This research highlights the role of 3-[(2,2-dimethylpropanoyl)amino]propanoic acid derivatives in developing novel anticancer agents (Rayes et al., 2020).

3. Importance in Crystallography and Hydrogen Bonding Studies

Kant et al. (2014) conducted a study on hydrogen bonding patterns in compounds related to 3-[(2,2-dimethylpropanoyl)amino]propanoic acid. This research is significant for understanding the molecular structure and interactions in crystallography, contributing to the field of material science and molecular engineering (Kant, Maiti, Awasthi, & Agarwal, 2014).

4. Use in Polymeric Material Development

Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of 3-[(2,2-dimethylpropanoyl)amino]propanoic acid. This research contributes to the development of polymeric materials with improved thermal stability and biological activity, potentially useful in medical applications (Aly & El-Mohdy, 2015).

5. Applications in Enzymatic Synthesis

Chen et al. (2011) investigated enzymatic routes for synthesizing an (S)-amino acid, which is a key intermediate in the synthesis of an antidiabetic drug. This study demonstrates the potential of using 3-[(2,2-dimethylpropanoyl)amino]propanoic acid derivatives in enzymatic synthesis processes, highlighting its importance in pharmaceutical manufacturing (Chen et al., 2011).

Propriétés

IUPAC Name |

3-(2,2-dimethylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDIQYQCSVGLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585481 | |

| Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid | |

CAS RN |

5910-56-5 | |

| Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)